4-Cyano-2,2-dimethylbutanoic acid
Overview
Description
4-Cyano-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C7H11NO2. It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone with two methyl groups at the second carbon position. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2,2-dimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives followed by decarboxylation and nitrile formation. The reaction typically involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and alkyl halides like tert-butyl bromide. The nitrile group can be introduced using reagents like sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2,2-dimethylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development and as a starting material for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-2,2-dimethylbutanoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The cyano group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2,2-dimethylbutanoic acid: Characterized by the presence of both cyano and carboxylic acid groups.
2,2-Dimethylbutanoic acid: Lacks the cyano group, making it less reactive in certain chemical transformations.
4-Cyano-2-methylbutanoic acid: Similar structure but with only one methyl group, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to the combination of its cyano and carboxylic acid functionalities, which provide a versatile platform for various chemical reactions. Its structure allows for selective modifications, making it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4-cyano-2,2-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,6(9)10)4-3-5-8/h3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIILVMAUXTNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288829 | |
Record name | 4-cyano-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-69-1 | |
Record name | Butyric acid,2-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-cyano-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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